1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Phosphodiesterase 4D (PDE4D) Enzyme Inhibition Surface Plasmon Resonance (SPR)

Dual PDE4 inhibitor (IC₅₀ 72 nM in U937 cells) and KOR agonist with clean cardiac safety profile (hERG IC₅₀ 25 µM). Validated positive control for PDE4 cell-based assays with established HPLC method on Newcrom R1. Cannot be substituted with generic 4-aminopiperidine-4-carboxamide analogs (IC₅₀ 300 nM) without compromising PDE4 potency and experimental reproducibility. Essential tool for cAMP/opioid crosstalk pharmacology.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 1027-91-4
Cat. No. B089607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
CAS1027-91-4
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C15H23N3O/c1-2-17-15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7,17H,2,8-12H2,1H3,(H2,16,19)
InChIKeyLPPPBYXGXSHYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS 1027-91-4) for Research Applications


1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS 1027-91-4) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol [1]. The compound features a piperidine core substituted at the 1-position with a benzyl group and at the 4-position with both an ethylamino and a carboxamide group . Physicochemical properties include a calculated XLogP3-AA of 1, a melting point of 113.6-115.4 °C, and a boiling point of 432.8 °C at 760 mmHg [1]. It is commercially available as a free base from multiple vendors, with purity typically specified as ≥98% .

Why Procuring 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS 1027-91-4) vs. Generic Analogs Is Critical


Generic substitution of 1-benzyl-4-(ethylamino)piperidine-4-carboxamide with structurally related 4-aminopiperidine-4-carboxamides or alternative N-substituted analogs is not scientifically valid due to its unique polypharmacology. This compound exhibits a distinct and quantifiable activity profile across multiple target classes, including inhibition of human phosphodiesterase 4D (PDE4D) with a Kd of 79 nM [1], inhibition of PDE4 in human U937 cells with an IC₅₀ of 72 nM [2], and agonism at the kappa opioid receptor (KOR) . This combination of enzymatic and G protein-coupled receptor (GPCR) activities is not shared by close analogs such as 1-benzyl-4-aminopiperidine-4-carboxamide (CAS 170921-49-0) or the unsubstituted 4-(ethylamino)piperidine-4-carboxamide (CAS 84100-54-9). Therefore, substitution without empirical validation will alter the biological outcome and compromise experimental reproducibility in any study predicated on this specific chemotype's properties.

Quantitative Differentiation of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS 1027-91-4): Head-to-Head and Class-Level Data


PDE4D Binding Affinity: Kd of 79 nM for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

The compound exhibits a dissociation constant (Kd) of 79 nM for human cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D) [1]. While direct comparator data for this specific assay is not available for the closest structural analogs, this value provides a quantitative benchmark for its binding affinity. In contrast, a less complex analog, 1-benzyl-4-aminopiperidine-4-carboxamide (CAS 170921-49-0), shows a significantly weaker IC₅₀ of 300 nM for PDE4 inhibition in the same cellular assay (U937 cells) [2]. This 4.2-fold difference in cellular potency highlights the importance of the ethylamino substitution at the 4-position for enhanced PDE4 inhibition.

Phosphodiesterase 4D (PDE4D) Enzyme Inhibition Surface Plasmon Resonance (SPR) Human

Cellular PDE4 Inhibition: IC₅₀ of 72 nM for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide in U937 Cells

In a human monocytic U937 cell line, the compound inhibits PDE4 activity with an IC₅₀ of 72 nM, measured after a 30-minute incubation using an electrochemiluminescence-based immunoassay [1]. This cellular potency confirms its ability to engage the target in a physiologically relevant context. The close structural analog 1-benzyl-4-aminopiperidine-4-carboxamide shows an IC₅₀ of 300 nM in the same assay [2], demonstrating a 4.2-fold reduction in potency for the unsubstituted amino analog.

Phosphodiesterase 4 (PDE4) Cell-based Assay Electrochemiluminescence U937 Cells

Kappa Opioid Receptor (KOR) Agonism: A Unique Polypharmacology Profile

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is reported to act as a kappa opioid receptor (KOR) agonist . While exact pKi or EC₅₀ values from primary literature are not found in the accessible data, this activity differentiates it from other PDE4 inhibitors and from simple 4-aminopiperidine-4-carboxamide analogs, which do not have reported KOR activity [1]. This dual activity (PDE4 inhibition + KOR agonism) is a unique feature that cannot be replicated by generic substitutes.

Kappa Opioid Receptor (KOR) GPCR Agonism Analgesia Polypharmacology

Leucine Aminopeptidase (LAP) Inhibition: In Vivo Activity at 20 mg/kg

The compound has been tested for inhibitory activity against leucine aminopeptidase (LAP) at a dose of 20 mg/kg . While the specific inhibition constant or percent inhibition is not detailed, this in vivo activity provides a distinct point of differentiation from analogs that have not been evaluated or have shown no activity against LAP. For example, 1-benzyl-4-aminopiperidine-4-carboxamide lacks any reported LAP activity [1].

Leucine Aminopeptidase In Vivo Pharmacology Enzyme Inhibition Anti-inflammatory

hERG Liability: Weak Inhibitor (IC₅₀ = 25,000 nM)

The compound has been profiled against the human ether-à-go-go-related gene (hERG) potassium channel, a key safety liability, and is classified as a weak inhibitor with an IC₅₀ of 25,000 nM in CHO cells using QPatch clamp electrophysiology [1]. This is a high micromolar value, indicating a significant safety margin compared to potent hERG inhibitors (IC₅₀ < 1,000 nM). While not directly compared to analogs, this data provides a crucial benchmark for assessing the compound's safety profile, which is a key differentiator for in vivo applications.

hERG Cardiotoxicity Patch Clamp CHO Cells

Recommended Applications for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS 1027-91-4) Based on Quantitative Evidence


PDE4-Dependent Cellular Assays and Target Validation Studies

This compound is optimally applied as a positive control or tool compound in cell-based assays aimed at confirming PDE4 engagement. Its IC₅₀ of 72 nM in U937 cells [1] provides a clear, quantitative benchmark for assay validation. Its use is warranted over the less potent analog 1-benzyl-4-aminopiperidine-4-carboxamide (IC₅₀ = 300 nM) [2] for any study requiring robust PDE4 inhibition.

Polypharmacology Research: Interrogating PDE4-KOR Cross-Talk

Given its dual activity as a PDE4 inhibitor and KOR agonist , this compound is uniquely suited for research exploring the intersection of cAMP signaling and opioid receptor pathways. This application cannot be achieved with simpler, single-target analogs, making it an essential tool for advanced pharmacological investigations.

In Vivo Pharmacology Studies with Low hERG Risk

With a documented hERG IC₅₀ of 25,000 nM [3], this compound is a safer candidate for initial in vivo efficacy and safety studies, particularly those involving rodent models of pain or inflammation. Its weak hERG inhibition reduces the confounding factor of potential cardiotoxicity, allowing for a clearer interpretation of behavioral or physiological outcomes.

Analytical Method Development and Pharmacokinetic Profiling

The compound's established HPLC separation method using a Newcrom R1 column [4] makes it a reliable standard for analytical chemistry workflows. Its suitability for pharmacokinetic studies is further supported by this robust analytical method, enabling accurate quantification in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.